molecular formula C20H15FN2O5 B2522872 N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868678-30-2

N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide

Cat. No.: B2522872
CAS No.: 868678-30-2
M. Wt: 382.347
InChI Key: BUIUZRGKXDIVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H15FN2O5 and its molecular weight is 382.347. The purity is usually 95%.
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Scientific Research Applications

Discovery and Kinase Inhibition

N-(1,3-Benzodioxol-5-yl)-1-[(4-Fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is part of a class of compounds identified as potent and selective Met kinase inhibitors. These compounds have shown to improve enzyme potency and aqueous solubility, leading to complete tumor stasis in Met-dependent human gastric carcinoma xenograft models after oral administration. Due to their excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, some of these compounds have advanced into phase I clinical trials, highlighting their potential therapeutic applications in cancer treatment (Schroeder et al., 2009).

Synthesis and Biological Activity

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has been reported, demonstrating significant analgesic and anti-inflammatory activities. These compounds have shown high inhibitory activity on COX-2 selectivity, with some achieving better outcomes than sodium diclofenac, a standard drug. This research provides insights into the compound's application in developing new therapeutic agents for inflammation and pain management (Abu-Hashem et al., 2020).

Serotonin Receptor Imaging

A selective serotonin 1A (5-HT1A) molecular imaging probe related to this compound has been utilized for quantification of 5-HT1A receptor densities in the living brains of Alzheimer's disease patients. This approach using positron emission tomography (PET) suggests potential applications in diagnosing and understanding the progression of neurodegenerative diseases (Kepe et al., 2006).

Orexin Receptor Antagonism

Research on the role of orexin receptors in compulsive food consumption highlights the potential therapeutic application of compounds targeting orexin-1 receptor mechanisms. The effects of selective antagonists suggest a significant role in binge eating and possibly other eating disorders with a compulsive component, offering a novel approach to treatment (Piccoli et al., 2012).

Endothelin Receptor Antagonism

The development of non-benzodioxole-containing endothelin-A receptor antagonists, which lack the benzodioxole group present in many endothelin receptor antagonists, demonstrates potent activity with enhanced selectivity. This research suggests applications in treating conditions associated with endothelin, such as pulmonary arterial hypertension (Tasker et al., 1997).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O5/c21-14-5-3-13(4-6-14)11-28-23-9-1-2-16(20(23)25)19(24)22-15-7-8-17-18(10-15)27-12-26-17/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIUZRGKXDIVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.